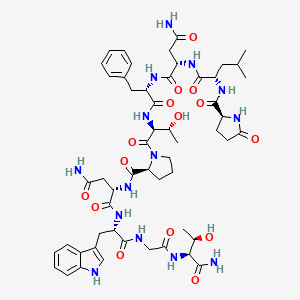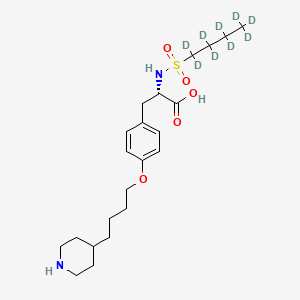
Tirofiban-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tirofiban-d9 is a deuterium-labeled version of Tirofiban, a non-peptide selective glycoprotein IIb/IIIa receptor inhibitor. It is primarily used as a tracer in scientific research to study the pharmacokinetics and metabolic profiles of Tirofiban. Tirofiban itself is known for its ability to inhibit fibrinogen-dependent platelet aggregation, making it a valuable compound in the treatment of thrombotic cardiovascular events .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Tirofiban molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet regulatory standards for pharmaceutical research .
Análisis De Reacciones Químicas
Types of Reactions: Tirofiban-d9, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Tirofiban-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Tirofiban in biological systems.
Metabolic Profiling: To study the metabolic pathways and identify metabolites of Tirofiban.
Drug Development: To evaluate the efficacy and safety of Tirofiban and its derivatives in preclinical and clinical studies.
Biological Research: To investigate the role of glycoprotein IIb/IIIa receptors in platelet aggregation and thrombus formation .
Mecanismo De Acción
Tirofiban-d9 exerts its effects by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical steps in the development of thrombotic cardiovascular events. The molecular targets involved include the glycoprotein IIb/IIIa receptor and the fibrinogen molecule. The pathways affected include the platelet activation and aggregation pathways .
Comparación Con Compuestos Similares
Eptifibatide: Another glycoprotein IIb/IIIa receptor inhibitor with similar antiplatelet effects.
Abciximab: A monoclonal antibody that inhibits the glycoprotein IIb/IIIa receptor.
Comparison:
Propiedades
Fórmula molecular |
C22H36N2O5S |
|---|---|
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2 |
Clave InChI |
COKMIXFXJJXBQG-WVBHPKOCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
SMILES canónico |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


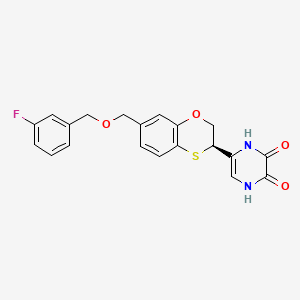
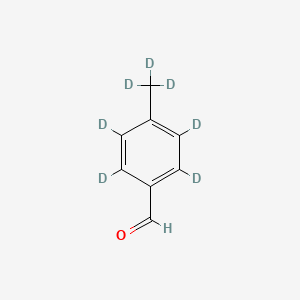

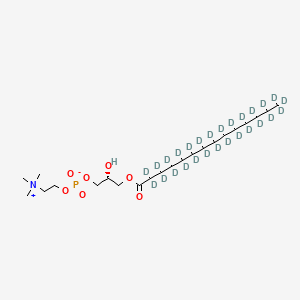
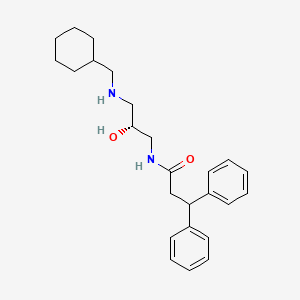
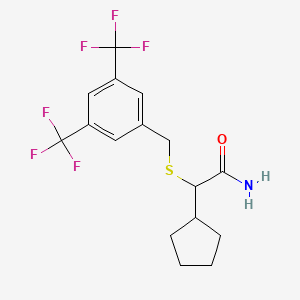

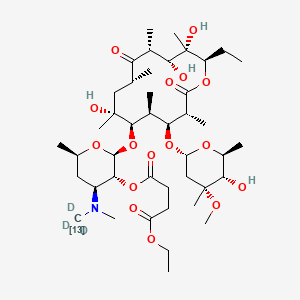
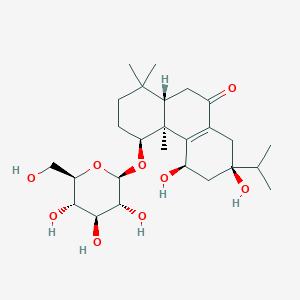

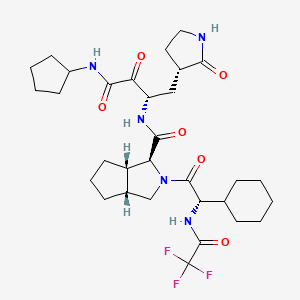
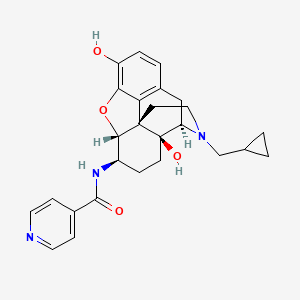
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
